molecular formula C5H8ClNO B13201137 3-Chloropiperidin-2-one

3-Chloropiperidin-2-one

Cat. No.: B13201137
M. Wt: 133.57 g/mol
InChI Key: PAZWVXFBGNCTJQ-UHFFFAOYSA-N
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Description

3-Chloropiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropiperidin-2-one can be synthesized through several methods. One common approach involves the chlorination of piperidin-2-one. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the cyclization of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The use of efficient chlorinating agents and optimized reaction conditions ensures high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Chloropiperidin-2-one involves its reactivity as an electrophile. The chlorine atom can be displaced by nucleophiles, forming various derivatives. In medicinal chemistry, its derivatives can interact with biological targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloropiperidin-2-one
  • 4-Chloropiperidin-2-one
  • 3-Bromopiperidin-2-one

Comparison: 3-Chloropiperidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and biological activities .

Biological Activity

3-Chloropiperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a cyclic amide with a chlorinated piperidine ring. Its molecular formula is C5H8ClNC_5H_8ClN and it features a carbonyl group that plays a crucial role in its biological interactions. The presence of the chlorine atom enhances the lipophilicity and biological activity of the compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses, including SARS-CoV-2 and white spot syndrome virus (WSSV).

Case Study: Antiviral Efficacy Against SARS-CoV-2

A series of derivatives were synthesized and tested for their inhibitory effects on SARS-CoV-2. The most promising compound exhibited an IC50 value of 163.6 µM and a CC50 value of 554.8 µM, yielding a selectivity index (SI) of 3.4, indicating favorable safety and efficacy profiles . Molecular docking studies revealed that these compounds bind effectively to viral proteases, disrupting viral replication mechanisms.

CompoundIC50 (µM)CC50 (µM)Selectivity Index
This compound Derivative 1163.6554.83.4
This compound Derivative 2237.6298.71.3

Case Study: Antiviral Activity Against WSSV

In another study, derivatives of this compound were evaluated for their ability to inhibit WSSV in freshwater crabs. The compounds demonstrated significant antiviral activity, with effective binding to viral proteins identified through molecular docking simulations .

Antibacterial Activity

Research has also explored the antibacterial properties of this compound derivatives against various bacterial strains. The compounds showed promising results in inhibiting bacterial growth, particularly against gram-positive bacteria.

Findings on Antibacterial Efficacy

In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including breast cancer models.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of chlorinated piperidinone derivatives on MCF-7 breast cancer cells. Results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The most effective derivative reduced cell viability by approximately 70% at concentrations above 50 µM.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Protein Binding : Molecular docking studies have shown that these compounds can bind to key proteins involved in viral replication and bacterial metabolism.
  • Cellular Pathways : The compounds may modulate pathways related to apoptosis and inflammation, contributing to their anticancer properties.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

3-chloropiperidin-2-one

InChI

InChI=1S/C5H8ClNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)

InChI Key

PAZWVXFBGNCTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)Cl

Origin of Product

United States

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